4-Fluoro-3-tyrosine

PET imaging Dopaminergic function Metabolic stability

Researchers using 6-[18F]FDOPA for PET imaging face confounding 3-O-methylated metabolites that obscure kinetic analysis. 4-Fluoro-3-tyrosine (FMT) solves this by avoiding 3-O-methylation entirely. • Cleaner input functions: No 3-O-Me metabolites; simplified compartmental modeling • High striatum/cerebellum ratio: 4:1 at 180 min for robust contrast • Longitudinal monitoring: Reliable AAAD activity measurement for Parkinson's studies Bulk quantities and custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 122001-14-3
Cat. No. B054530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-tyrosine
CAS122001-14-3
Synonyms4-fluoro-3-tyrosine
4-fluoro-L-m-tyrosine
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)F
InChIInChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1
InChIKeyMJDXVMZMAJGVLY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-tyrosine (FMT) Overview


4-Fluoro-3-tyrosine (also known as 4-fluoro-L-m-tyrosine or FMT) is a non-natural, fluorinated aromatic amino acid analog of L-3,4-dihydroxyphenylalanine (L-DOPA) [1]. The compound features a fluorine substitution at the 4-position of the phenyl ring, yielding the molecular formula C₉H₁₀FNO₃ and a monoisotopic mass of 199.064 Da . It is primarily employed as a biochemical probe for evaluating presynaptic dopaminergic function via positron emission tomography (PET) when radiolabeled with fluorine-18 [1].

FMT vs Other Tyrosine Analogs


Generic substitution of 4-fluoro-3-tyrosine with other fluorinated tyrosine analogs or L-DOPA derivatives in research protocols is not scientifically valid due to divergent metabolic fates and enzyme substrate specificities. While both 4-FMT and 6-FMT are L-DOPA analogs, their molecular and enzymatic mechanisms of retention in central brain structures differ substantially [1]. Critically, 4-FMT avoids 3-O-methylation, a major confounding metabolic pathway that complicates the kinetic analysis of 6-[18F]fluoro-L-DOPA (FDOPA) [2]. Furthermore, m-fluorotyrosine (m-FT), a structurally similar positional isomer, is essentially inactive as a tyrosine hydroxylase inhibitor and exhibits a distinct toxicological profile characterized by convulsions and citrate accumulation [3].

FMT Performance Evidence


No 3-O-Methylation: Advantage Over FDOPA

4-[18F]Fluoro-L-m-tyrosine (4-FMT) demonstrates a critical metabolic advantage over 6-[18F]fluoro-L-DOPA (FDOPA): 3-O-methylated metabolites were not observed in arterial blood samples following FMT administration [1]. This stands in direct contrast to FDOPA, for which 3-O-methylation represents a significant peripheral metabolic route that complicates the compartmental modeling required for quantitative PET image analysis [2].

PET imaging Dopaminergic function Metabolic stability Radiotracer kinetics

Limited Peripheral Metabolism vs FDOPA

4-FMT exhibits limited peripheral metabolism in vivo. In arterial blood samples collected 120 minutes after intravenous injection, less than 40% of total radioactivity was attributable to peripheral metabolism [1]. The parent amino acid remained the predominant component in plasma: 95% at 5 min, 85% at 10 min, 67% at 30 min, 62% at 60 min, and 60% at 120 min [2]. This contrasts with FDOPA, which undergoes extensive peripheral metabolism via catechol-O-methyltransferase (COMT) and aromatic L-amino acid decarboxylase (AAAD) [3].

Pharmacokinetics Metabolic stability PET tracer Plasma clearance

High Striatum/Cerebellum Specificity

4-FMT demonstrates high and specific accumulation in the striatum, a dopamine-rich brain region. PET imaging in monkeys (Macaca nemestrina) revealed a striatum-to-cerebellum radioactivity ratio of 4 at 180 minutes post-intravenous injection [1]. The cerebellum serves as a reference region with negligible specific binding, making this ratio a direct indicator of target engagement specificity.

PET imaging Striatal uptake Dopaminergic function Target specificity

Extended Plasma Half-Life

The plasma clearance half-life (t₁/₂) of 4-FMT in non-human primates was determined to be 112 minutes [1]. This relatively extended terminal elimination phase provides a sustained imaging window for PET data acquisition, allowing for robust kinetic modeling and delayed imaging protocols.

Pharmacokinetics Plasma half-life PET imaging Clearance rate

Positional Isomer Comparison: FMT vs m-Fluorotyrosine

Positional isomerism critically determines biological activity among fluorotyrosines. While 4-FMT functions as a viable L-DOPA analog for dopaminergic imaging, its positional isomer m-fluorotyrosine (m-FT, 3-fluorotyrosine) is essentially inactive as a tyrosine hydroxylase inhibitor in vitro and induces convulsions and mortality in mice, accompanied by pronounced citric acid accumulation in kidney and brain [1]. This dramatic divergence underscores that even structurally similar fluorotyrosine analogs cannot be assumed to share pharmacological or safety profiles.

Structure-activity relationship Toxicity Positional isomer Tyrosine hydroxylase

FMT Research Applications


Dopaminergic PET Imaging in Parkinson's Disease

4-[18F]FMT is optimally suited for quantitative PET imaging of striatal dopaminergic function in preclinical and clinical studies of Parkinson's disease. The compound's absence of 3-O-methylated metabolites and limited peripheral metabolism [1] provide cleaner input functions and simplified kinetic modeling compared to 6-[18F]FDOPA, enabling more reliable estimation of aromatic L-amino acid decarboxylase (AAAD) activity as a marker of dopaminergic terminal integrity [2].

Monitoring Dopaminergic Therapy Response

Researchers investigating the effects of neuroprotective agents, gene therapies, or cell replacement strategies targeting the nigrostriatal dopaminergic pathway should consider 4-FMT for longitudinal PET studies. The compound's high striatum/cerebellum ratio of 4 at 180 minutes [3] provides robust contrast between specific and nonspecific uptake, facilitating the detection of subtle treatment-induced changes in dopaminergic terminal density or AAAD activity over time.

Radiosynthesis of 18F-Labeled Amino Acid Tracers

Radiochemistry laboratories developing novel 18F-labeled amino acid tracers for neuroimaging applications should procure 4-fluoro-3-tyrosine as a key reference standard and precursor. The regioselective synthesis of 4-[18F]FMT via fluorodemercuration or fluorodestannylation methods is well-established [4], and the compound serves as an important comparator for evaluating the metabolic stability and brain uptake characteristics of new fluorinated tyrosine analogs.

Fluorotyrosine Positional Isomer Studies

For laboratories investigating structure-activity relationships among fluorinated aromatic amino acids, 4-fluoro-3-tyrosine represents a critical comparator to other positional isomers. As demonstrated by the stark pharmacological divergence between 4-FMT and m-fluorotyrosine — where the latter induces convulsions and citrate accumulation rather than serving as a viable imaging agent [5] — procurement of the correct isomer is essential for producing valid, reproducible results in neuropharmacology and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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